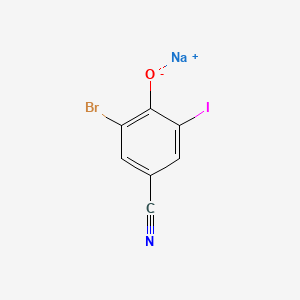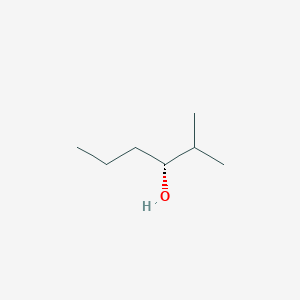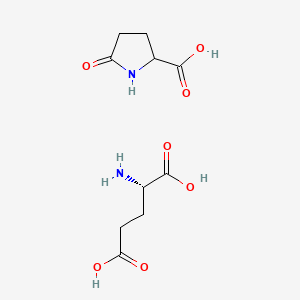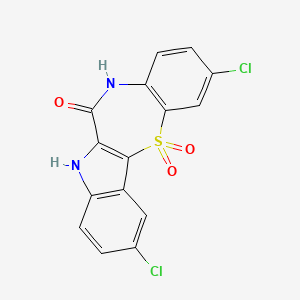
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is a chemical compound with the molecular formula C16H21NO3S and a molecular weight of 307.40 g/mol It is known for its unique structure, which includes a naphthalene ring substituted with butyl, ethyl, and hydroxyl groups, as well as a sulphonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Sulphonation: Aminonaphthalene undergoes sulphonation to introduce the sulphonamide group.
Alkylation: The butyl and ethyl groups are introduced through alkylation reactions.
Hydroxylation: Finally, the hydroxyl group is added to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulphonamide group can be reduced to an amine.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphate
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphite
Uniqueness
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84083-19-2 |
|---|---|
Fórmula molecular |
C16H21NO3S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-11-17-21(19,20)15-8-6-7-13-12(4-2)9-10-14(18)16(13)15/h6-10,17-18H,3-5,11H2,1-2H3 |
Clave InChI |
JXYVAHQNXHGAHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


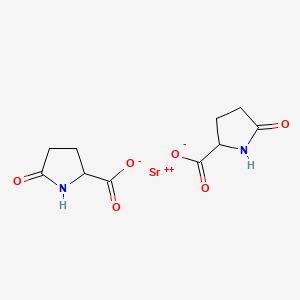

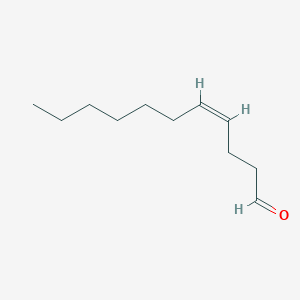
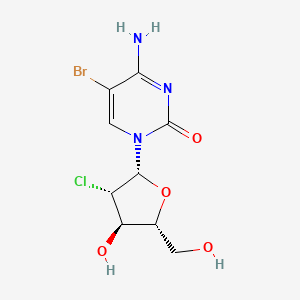


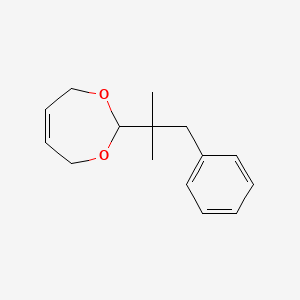
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
